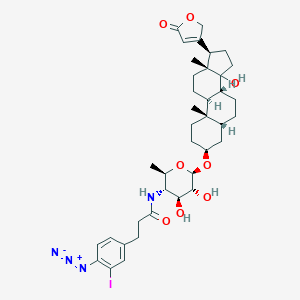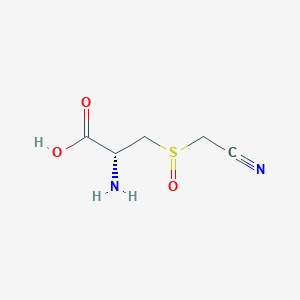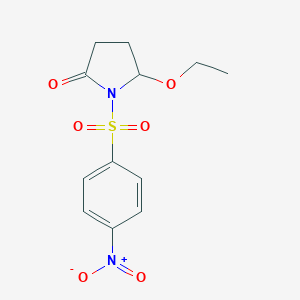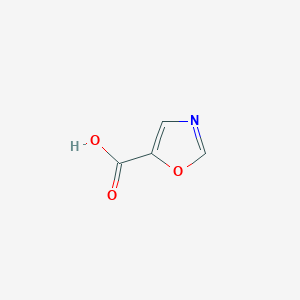
Ncmaeo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ncmaeo, also known as N-cyclohexyl-2-(3,4-methylenedioxyphenyl) ethanamine oxide, is a research chemical that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the amphetamine class of drugs and is structurally similar to MDMA (ecstasy). However, unlike MDMA, Ncmaeo is not a recreational drug and is not intended for human consumption. Instead, it is used in scientific research to investigate its potential as a treatment for various medical conditions.
Wirkmechanismus
The mechanism of action of Ncmaeo is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions.
Biochemische Und Physiologische Effekte
Ncmaeo has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ncmaeo in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant and neuroprotective effects, which make it a promising candidate for the development of new treatments for various medical conditions.
However, one of the limitations of using Ncmaeo in lab experiments is its potential toxicity. Like other research chemicals, Ncmaeo has not been extensively studied in humans and its long-term effects are not fully understood. Therefore, caution should be exercised when working with this compound.
Zukünftige Richtungen
There are several future directions for research on Ncmaeo. One area of research is its potential as a treatment for other medical conditions such as anxiety disorders and addiction. Studies have shown that Ncmaeo can reduce anxiety-like behavior in animal models, which makes it a promising candidate for the development of new treatments for anxiety disorders.
Another area of research is its potential as a nootropic. Nootropics are drugs that enhance cognitive function, such as memory and concentration. Studies have shown that Ncmaeo can improve cognitive function in animal models, which makes it a promising candidate for the development of new nootropics.
In conclusion, Ncmaeo is a research chemical that has gained attention in recent years due to its potential therapeutic properties. It has been studied for its potential as an antidepressant and a treatment for neurodegenerative diseases. However, caution should be exercised when working with this compound due to its potential toxicity. There are several future directions for research on Ncmaeo, including its potential as a treatment for anxiety disorders and addiction, as well as its potential as a nootropic.
Synthesemethoden
The synthesis of Ncmaeo involves the reaction of cyclohexylamine with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then oxidized using hydrogen peroxide to yield Ncmaeo.
Wissenschaftliche Forschungsanwendungen
Ncmaeo has been studied for its potential therapeutic properties in various medical conditions. One of the areas of research is its use as an antidepressant. Studies have shown that Ncmaeo can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Ncmaeo can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of these diseases.
Eigenschaften
CAS-Nummer |
119111-52-3 |
|---|---|
Produktname |
Ncmaeo |
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-1H-naphtho[2,1-f]isoquinolin-3-one |
InChI |
InChI=1S/C19H24ClNO2/c1-19-8-7-15-14-6-4-13(23-2)9-12(14)3-5-16(15)17(19)10-18(22)21(20)11-19/h4,6,9,15-17H,3,5,7-8,10-11H2,1-2H3/t15-,16-,17+,19-/m1/s1 |
InChI-Schlüssel |
PAJWCBYXZFZPAL-VXIBKDFQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
Synonyme |
N-chloro-3-methoxy-17-azahomo-1,3,5(10)-estratrien-16-one NCMAEO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
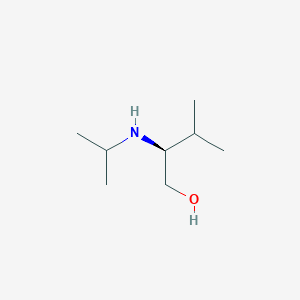

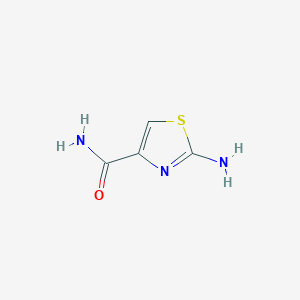

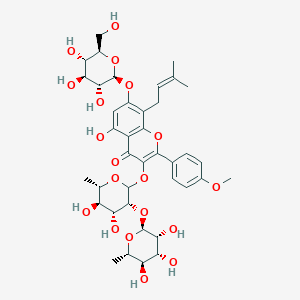
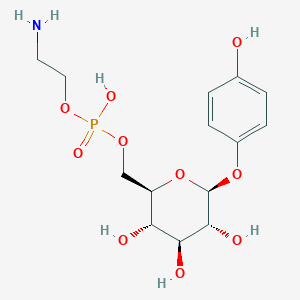
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
